molecular formula C17H26O3 B14814128 1,3-DI-Tert-butoxy-2-cyclopropoxybenzene

1,3-DI-Tert-butoxy-2-cyclopropoxybenzene

Cat. No.: B14814128
M. Wt: 278.4 g/mol
InChI Key: GQYLFAZEZCRLLO-UHFFFAOYSA-N
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Description

1,3-DI-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-Tert-butoxy-2-cyclopropoxybenzene typically involves the reaction of 1,3-dihydroxybenzene with tert-butyl bromide and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy or cyclopropoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-DI-Tert-butoxy-2-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DI-Tert-butoxy-2-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s tert-butoxy and cyclopropoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-DI-Tert-butoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.

    1,3-DI-Cyclopropoxybenzene: Lacks the tert-butoxy group, resulting in different reactivity and properties.

    1,3-DI-Tert-butoxy-2-methoxybenzene: Contains a methoxy group instead of a cyclopropoxy group, leading to different electronic effects.

Uniqueness

1,3-DI-Tert-butoxy-2-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which impart distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-cyclopropyloxy-1,3-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C17H26O3/c1-16(2,3)19-13-8-7-9-14(20-17(4,5)6)15(13)18-12-10-11-12/h7-9,12H,10-11H2,1-6H3

InChI Key

GQYLFAZEZCRLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CC=C1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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